3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Core Pyridine Scaffold Modifications
The pyridine ring serves as the foundational scaffold for 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine, with substitutions at the 2-, 3-, and 5-positions driving its electronic and steric properties. The nitrogen atom at position 1 introduces inherent electron deficiency due to its electronegativity, polarizing the π-system and directing reactivity toward electrophilic and nucleophilic substitutions at specific sites.
The 3-chloro substituent occupies a meta position relative to the nitrogen, a configuration known to reduce resonance stabilization compared to para- or ortho-substituted chloropyridines. This positional selectivity arises from the inability of the nitrogen lone pair to conjugate with the chlorine atom in the meta configuration, resulting in a less activated aromatic system. Meanwhile, the 5-trifluoromethyl group exerts strong electron-withdrawing effects, further polarizing the ring and influencing charge distribution.
The molecular formula C₁₁H₁₄ClF₃N₂O (MW: 282.69 g/mol) reflects the integration of these substituents. Computational studies of analogous pyridine derivatives reveal that such substitutions significantly alter frontier molecular orbitals, impacting reactivity and binding affinities in biological systems.
Trifluoromethyl Group Influence on Electronic Properties
The trifluoromethyl (-CF₃) group at position 5 is a critical modulator of electronic properties. With a Hammett sigma constant (σₚ = 0.54), this substituent withdraws electrons via both inductive and resonance effects, rendering the pyridine ring highly electron-deficient. This electron withdrawal enhances the susceptibility of adjacent positions to nucleophilic attack while stabilizing cationic intermediates in substitution reactions.
Table 1: Hammett Sigma Constants for Key Substituents
| Substituent | σₘ | σₚ |
|---|---|---|
| -CF₃ | 0.43 | 0.54 |
| -Cl | 0.37 | 0.23 |
| -OCH₂CH₃ | 0.10 | -0.24 |
The -CF₃ group’s electronegativity also increases the acidity of proximal C–H bonds, as seen in related pyridine derivatives. Density functional theory (DFT) analyses of similar trifluoromethylpyridines demonstrate reduced electron density at the 4- and 6-positions, creating regioselective hotspots for further functionalization.
Ethoxypropyl Side Chain Conformational Analysis
The N-(3-ethoxypropyl) side chain introduces conformational flexibility and steric bulk. The ethoxy group (-OCH₂CH₃) donates electrons through lone-pair resonance, partially counterbalancing the electron-withdrawing effects of the -CF₃ group. This push-pull dynamic creates a nuanced electronic profile, impacting solubility and intermolecular interactions.
Molecular dynamics simulations of analogous alkylpyridines suggest that the propyl linker adopts gauche conformations to minimize steric clashes between the ethoxy oxygen and pyridine ring. The ether oxygen’s lone pairs may engage in hydrogen bonding with protic solvents or biological targets, enhancing bioavailability.
Key Conformational Features :
- Gauche Effect : The propyl chain favors staggered conformations to reduce torsional strain.
- Solvent Interaction : Ethoxy oxygen participates in dipole-dipole interactions with polar solvents.
Halogenation Patterns and Reactivity Profiles
The 3-chloro substituent’s reactivity is governed by its position and electronic environment. Unlike 2- or 4-chloropyridines, which undergo facile nucleophilic aromatic substitution (SNAr), the meta-chloro group exhibits reduced reactivity due to weaker resonance stabilization.
Table 2: Relative Reactivity of Chloropyridines in SNAr Reactions
| Position | Relative Reactivity |
|---|---|
| 2-Chloro | 100,000× |
| 4-Chloro | 10,000× |
| 3-Chloro | 1× |
The presence of the -CF₃ group further modulates reactivity by polarizing the ring. Experimental studies on trifluoromethylpyridines demonstrate accelerated SNAr at the 4-position when electron-withdrawing groups are present. Cross-coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, are feasible at the 3-chloro site under catalytic conditions, leveraging palladium or copper catalysts.
Properties
IUPAC Name |
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N2O/c1-2-18-5-3-4-16-10-9(12)6-8(7-17-10)11(13,14)15/h6-7H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVHMOINGNXXNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-chloro-5-(trifluoromethyl)pyridin-2-amine serves as a core intermediate.
- The N-(3-ethoxypropyl) substituent is introduced via reaction with a suitable alkylating agent, such as 3-ethoxypropyl halides or derivatives.
Amination via Nucleophilic Substitution
A common method for introducing the N-(3-ethoxypropyl) group involves nucleophilic substitution of a suitable leaving group at the 2-position of the pyridine ring by the corresponding amine or amine equivalent.
-
- The pyridine intermediate bearing a leaving group (e.g., 2-chloropyridine derivative) is reacted with 3-ethoxypropylamine.
- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (e.g., 60–100 °C) facilitates the substitution.
- Base catalysts such as N,N-diisopropylethylamine (DIPEA) may be used to scavenge generated acids and promote reaction efficiency.
-
$$
\text{3-chloro-5-(trifluoromethyl)pyridin-2-chloride} + \text{3-ethoxypropylamine} \rightarrow \text{this compound}
$$
Alternative Synthetic Routes
- Reductive amination: In some cases, the 2-position aldehyde derivative of the pyridine ring can be reacted with 3-ethoxypropylamine followed by reduction to yield the target amine.
- Cross-coupling reactions: Palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to couple 3-chloro-5-(trifluoromethyl)pyridin-2-halide with 3-ethoxypropylamine under optimized conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | Chlorinating agents (e.g., N-chlorosuccinimide) | Introduces 3-chloro substituent |
| Trifluoromethylation | Trifluoromethylating reagents (e.g., Togni's reagent) | Selective introduction at position 5 |
| Amination | 3-ethoxypropylamine, base (DIPEA), solvent (DMF), 60–100 °C | Nucleophilic substitution or Buchwald-Hartwig amination |
- Reaction times typically range from 4 to 24 hours depending on the method.
- Purification is commonly achieved by column chromatography or recrystallization.
Research Findings and Analytical Data
- The nucleophilic substitution method yields the target compound with moderate to good yields (typically 60–85%).
- Use of DIPEA as a base improves reaction efficiency by neutralizing HCl formed during the substitution.
- Palladium-catalyzed amination can provide higher selectivity and yield but requires careful control of catalyst loading and reaction temperature.
- Analytical characterization includes NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC purity assessment.
- The trifluoromethyl group imparts distinct ¹⁹F NMR signals aiding confirmation of substitution pattern.
Data Table Summarizing Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic substitution | 3-ethoxypropylamine, DIPEA, DMF, 80 °C | 60–75 | Simple, cost-effective | Moderate yields, longer reaction times |
| Reductive amination | 2-pyridine aldehyde, 3-ethoxypropylamine, NaBH4 | 55–70 | Mild conditions | Requires aldehyde intermediate |
| Buchwald-Hartwig amination | Pd catalyst, ligand, base, 3-ethoxypropylamine | 70–85 | High selectivity, good yields | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Substituent Variation on the Alkylamine Group
Implications :
Simplified Pyridinamine Derivatives
Key Differences :
- Target Compound vs. Fluazinam : The absence of nitro groups and a chlorophenyl ring in the target compound reduces electrophilic reactivity, likely lowering fungicidal potency but improving safety profiles .
- Simplified Derivative : The unsubstituted pyridinamine (MW 211.58) serves as a precursor, highlighting the necessity of the ethoxypropyl group for advanced bioactivity .
Complex Heterocyclic Derivatives
Functional Impact :
- Piperazine Linkage : The dimeric structure in CAS 338792-94-2 could improve binding avidity but may limit metabolic stability .
Physicochemical and Application-Based Comparisons
Molecular Properties
| Property | Target Compound | Fluazinam | 3-Methoxypropyl Analog |
|---|---|---|---|
| Molecular Weight | 282.70 | 465.09 | 282.70 |
| logP (Predicted) | ~3.5 (ethoxypropyl) | ~7.1 (nitro groups) | ~2.8 (methoxypropyl) |
| Solubility | Low in water; soluble in organic solvents | Very low water solubility | Moderate solubility in polar aprotic solvents |
| Applications | Research chemical (potential agrochemical) | Commercial fungicide | Intermediate in drug discovery |
Sources : .
Biological Activity
3-Chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
- Chemical Formula : CHClFNO
- Molecular Weight : 282.69 g/mol
- CAS Number : 1040309-94-1
- Purity : 95%
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing pathways involved in cell signaling, apoptosis, and immune response. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to its efficacy.
Anticancer Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HCT116 | 1.9 |
| Example B | MCF7 | 2.3 |
| Reference Drug (Doxorubicin) | HCT116 | 3.23 |
These findings suggest that the compound may possess similar properties, warranting further investigation into its anticancer potential.
Antiviral Activity
Research into pyridine derivatives has also uncovered antiviral properties. In one study, compounds were screened for their ability to inhibit viral replication in vitro, with some achieving significant reductions in viral load at low concentrations. While specific data for this compound is limited, the structural similarities with known antiviral agents suggest potential efficacy against viral pathogens.
Case Studies
- Inhibition of Protein-Protein Interactions : A study focusing on the inhibition of BCL6 function reported that certain pyridine derivatives could disrupt protein-protein interactions critical for cancer cell survival. This mechanism may be relevant for the biological activity of this compound as well .
- Pharmacophore Modeling : Another research effort employed pharmacophore modeling to identify novel inhibitors targeting SARS-CoV-2 main protease (Mpro). Compounds structurally related to our target exhibited inhibitory activity in the mid-micromolar range, highlighting the potential for similar activity in our compound .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing pyridin-2-amine derivatives structurally similar to 3-chloro-N-(3-ethoxypropyl)-5-(trifluoromethyl)pyridin-2-amine?
- Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine (a core intermediate) is synthesized via refluxing 3-chloro-2-hydrazinylpyridine with diethyl maleate in ethanol, followed by acetic acid quenching and silica gel chromatography . Modifications like introducing the 3-ethoxypropyl group may require alkylation under anhydrous conditions using NaH or K₂CO₃ as a base in aprotic solvents (e.g., DMF) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- 1H NMR : Confirm substitution patterns (e.g., amine protons at δ ~5.02 ppm, pyridine ring protons at δ 6.62–7.98 ppm) .
- X-ray crystallography : Resolve disorder in trifluoromethyl groups (common in such derivatives) and identify hydrogen-bonding networks (e.g., N–H⋯N interactions forming cyclic dimers) .
- Elemental analysis : Verify Cl, F, and N content (e.g., Cl: ~27.96%, N: ~21.85%) .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of related 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives?
- Methodological Answer : Centrosymmetric dimers are stabilized by N–H⋯N hydrogen bonds (e.g., N–H distance: 0.86 Å, N⋯N distance: 2.97 Å). Trifluoromethyl groups exhibit rotational disorder (occupancy ratio ~0.68:0.32) and participate in weak Cl⋯Cl (3.28 Å) or F⋯F interactions . Computational tools like Mercury or CrystalExplorer can model these interactions using Hirshfeld surface analysis .
Q. How does the 3-ethoxypropyl substituent influence the compound’s reactivity in agrochemical applications?
- Methodological Answer : The ethoxypropyl group enhances lipophilicity, potentially improving membrane permeability in fungicidal agents (e.g., fluazinam derivatives). Structure-activity relationship (SAR) studies suggest that bulky substituents at the pyridine amine position reduce metabolic degradation, as seen in fluazinam’s efficacy against Botrytis cinerea . Bioassays under controlled humidity (70–90% RH) and temperature (20–25°C) are recommended to evaluate field performance .
Q. What analytical challenges arise in detecting by-products during synthesis?
- Methodological Answer : By-products like 3-chloropyridin-2-amine (from incomplete substitution) can be identified via HPLC-MS using a C18 column and acetonitrile/water gradient. For trace halogenated impurities, GC-ECD (electron capture detection) offers ppm-level sensitivity . Quantify using external calibration curves with reference standards .
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., fungal cytochrome bc1 complex). The trifluoromethyl group’s electronegativity and the ethoxypropyl chain’s flexibility can be parameterized in force fields like AMBER. Validate predictions with isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
